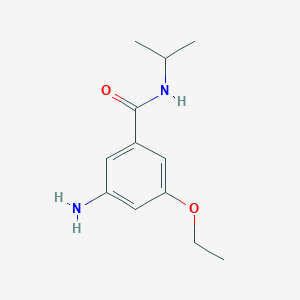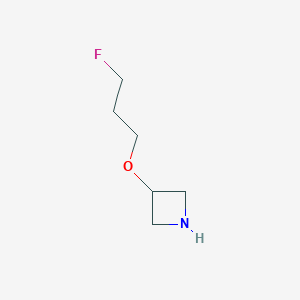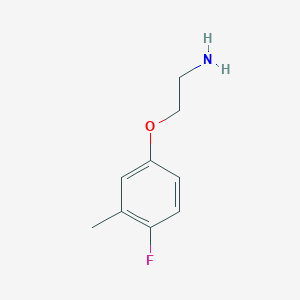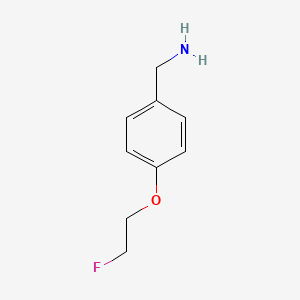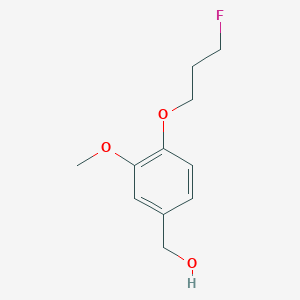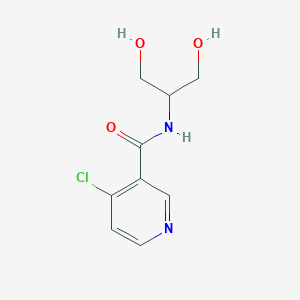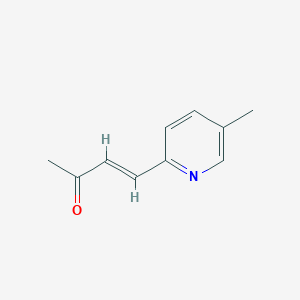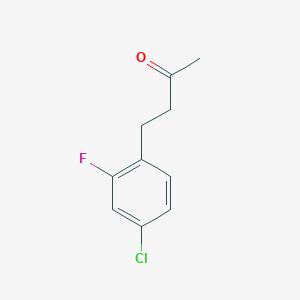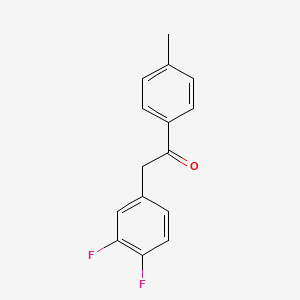
1-(3-Bromo-5-nitrobenzoyl)piperazine
Vue d'ensemble
Description
1-(3-Bromo-5-nitrobenzoyl)piperazine, also known as BNBP, is a heterocyclic compound with a piperazine ring, a bromine atom, and a nitro group. BNBP is a versatile compound with many potential applications due to its unique structure and properties. BNBP has been used in a variety of scientific research applications, from organic synthesis to drug development. It has also been used as a catalyst in various organic reactions.
Applications De Recherche Scientifique
Synthesis and Characterization
Novel piperazine derivatives, including functionalized ones similar to 1-(3-Bromo-5-nitrobenzoyl)piperazine, have been synthesized and characterized for bioorthogonal labeling purposes. These derivatives exhibit conformational shapes due to the limited change of the piperazine chair conformation and partial amide double bond, as observed through dynamic NMR and XRD studies. Such compounds are potential candidates for labeling with [18F]F– for applications in positron emission tomography (PET) imaging (Mamat, Pretze, Gott, & Köckerling, 2016).
Antimicrobial and Biofilm Inhibition
Piperazine derivatives have shown significant potential as antimicrobial agents and biofilm inhibitors. For instance, novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial efficacies and biofilm inhibition activities against strains like E. coli and S. aureus. Such compounds also exhibited inhibitory activities against MurB enzyme, suggesting their potential as novel therapeutic agents against resistant bacterial strains (Mekky & Sanad, 2020).
Antidepressant Drugs Development
Compounds derived from dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have been synthesized to obtain new dual antidepressant drugs. These compounds were evaluated for their affinity at 5-HT(1A) serotonin receptors and serotonin reuptake inhibition, showing promising results for both activities (Silanes et al., 2004).
Antifungal Agents
Fluconazole derivatives with nitrotriazole or piperazine ethanol side chains have been synthesized and showed excellent antifungal activity against various fungi, including fluconazole-resistant strains. Nitrotriazole derivatives, in particular, exhibited maximum antifungal activity, highlighting the potential of piperazine derivatives in antifungal drug development (Sadeghpour et al., 2017).
Anticancer Research
Piperazine-tagged imidazole derivatives have been synthesized and assessed for their antiproliferative inhibition potency against various human cancer cell lines. Some compounds showed potent anticancer activities, particularly against the HepG2 and MCF-7 cell lines, indicating the therapeutic potential of piperazine derivatives in cancer treatment (Al-Soud et al., 2021).
Propriétés
IUPAC Name |
(3-bromo-5-nitrophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O3/c12-9-5-8(6-10(7-9)15(17)18)11(16)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUHLVSLGNJUMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)

